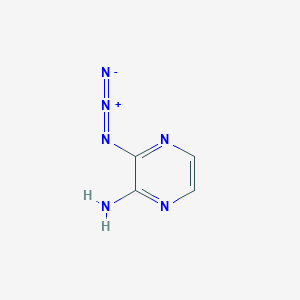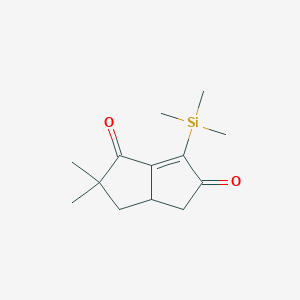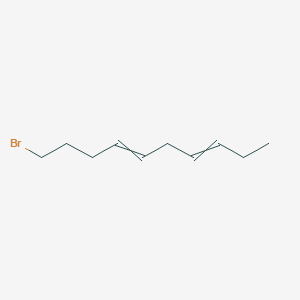
10-Bromodeca-3,6-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Bromodeca-3,6-diene is an organic compound with the molecular formula C10H17Br. It is a brominated diene, characterized by the presence of two double bonds and a bromine atom attached to a ten-carbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 10-Bromodeca-3,6-diene typically involves the bromination of deca-3,6-diene. One common method is the addition of bromine (Br2) to deca-3,6-diene in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and prevent over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 10-Bromodeca-3,6-diene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines.
Addition Reactions: The double bonds in the compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction Reactions: The double bonds can be oxidized to form epoxides or reduced to form alkanes
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Addition: Bromine (Br2) in dichloromethane.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Hydrogen gas (H2) with a palladium catalyst
Major Products:
Substitution: Formation of deca-3,6-diene derivatives with different functional groups.
Addition: Formation of dibromo derivatives.
Oxidation: Formation of epoxides.
Reduction: Formation of decane
Scientific Research Applications
10-Bromodeca-3,6-diene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of polymers and other materials.
Biology: Investigated for its potential use in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 10-Bromodeca-3,6-diene involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the double bonds in the compound serve as reactive sites for chemical transformations. The molecular targets and pathways involved depend on the specific reactions and conditions applied .
Comparison with Similar Compounds
1-Bromodeca-3,6-diene: Similar structure but with the bromine atom at a different position.
10-Chlorodeca-3,6-diene: Chlorine atom instead of bromine.
Deca-3,6-diene: Lacks the bromine atom, making it less reactive in certain substitution reactions
Uniqueness: 10-Bromodeca-3,6-diene is unique due to the presence of both bromine and conjugated double bonds, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis .
Properties
CAS No. |
166901-12-8 |
|---|---|
Molecular Formula |
C10H17Br |
Molecular Weight |
217.15 g/mol |
IUPAC Name |
10-bromodeca-3,6-diene |
InChI |
InChI=1S/C10H17Br/c1-2-3-4-5-6-7-8-9-10-11/h3-4,6-7H,2,5,8-10H2,1H3 |
InChI Key |
UBHJCNJQSDAXPL-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


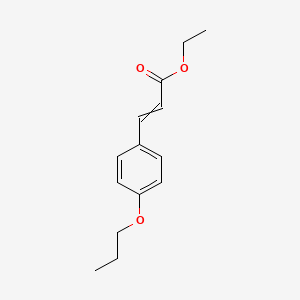
![N-[(4-Methylbenzene-1-sulfonyl)(phenyl)methyl]acetamide](/img/structure/B12553646.png)
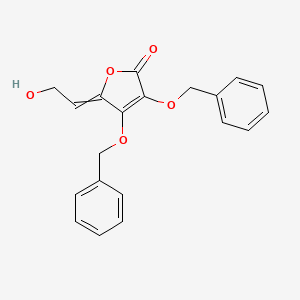
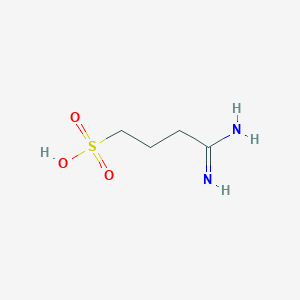

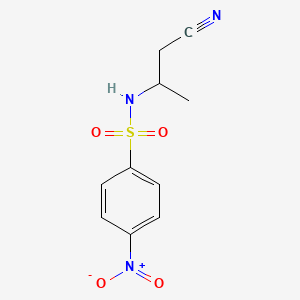
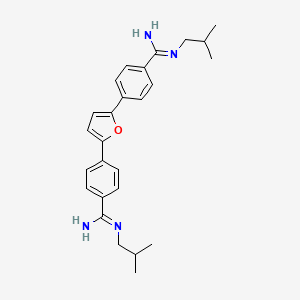
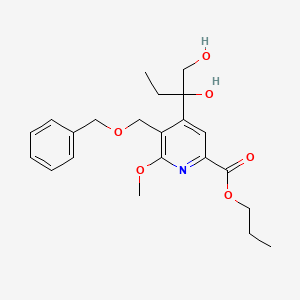
![tert-Butyl(dimethyl)[(5-phenylpent-2-en-1-yl)oxy]silane](/img/structure/B12553689.png)
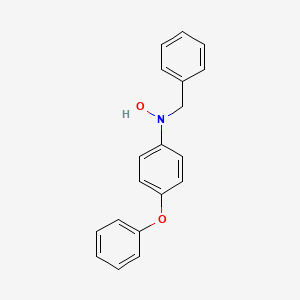
![6-[(1H-1,2,4-Triazol-1-YL)methyl]-2,3,4,9-tetrahydro-1H-carbazole](/img/structure/B12553706.png)
![Dimethyl bis[2-(benzenesulfonyl)ethyl]propanedioate](/img/structure/B12553725.png)
